molecular formula C12H8N2S B1601803 2-Phenylthiazolo[5,4-c]pyridine CAS No. 52334-38-0

2-Phenylthiazolo[5,4-c]pyridine

Cat. No. B1601803
CAS RN: 52334-38-0
M. Wt: 212.27 g/mol
InChI Key: ZSZZNJHWTPTBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthiazolo[5,4-c]pyridine (PTZ) is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. It is a colorless solid with a molecular formula of C9H7NS. PTZ has been used in organic synthesis and is a versatile building block for the synthesis of many heterocyclic compounds. PTZ is also a valuable starting material for the synthesis of various pharmaceuticals, such as antibacterial and antifungal agents.

Scientific Research Applications

Novel Synthesis Methods

  • Metal-Free Synthesis of Triazolopyridines : Zheng et al. (2014) describe the synthesis of 1,2,4-triazolo[1,5-a]pyridines, a biologically important structure, using a metal-free method with phenyliodine bis(trifluoroacetate). This approach features short reaction times and high yields, making it a convenient method for constructing triazolopyridine skeletons (Zheng et al., 2014).

  • Laser Synthesis Approach : Jemili et al. (2021) developed a rapid, solvent-free method using a Nd-YAG laser to synthesize phenylthiazolo[5,4-b]pyridines. This method provides improvements in laser-assisted synthesis of N,S-heterocycles, being solvent-, metal-, and base-free with good yield and reduced reaction time (Jemili et al., 2021).

  • Synthesis of 2-Aminothiazolopyridines : Park Choo et al. (2005) presented a synthesis method for 2-aminothiazolo[5,4-b]pyridines and 2-aminobenzoxazoles through acid-catalyzed cyclization of thioureas. This technique offers an alternative route for constructing these compounds (Park Choo et al., 2005).

Applications in Chemical Synthesis

  • Synthesis of N-Substituted Oxazolopyridines : Palamarchuk et al. (2019) explored the use of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine in synthesizing novel 2-aminomethyloxazolopyridine derivatives. This demonstrates the versatility of oxazolopyridines in creating various chemical structures (Palamarchuk et al., 2019).

Photophysical and Sensing Applications

  • AIE Compound for Bisulfite Anion Probe : Yang et al. (2013) observed an interesting dimmer-induced-AIE characteristic of 2-phenylisothiazolo[5,4-b]pyridin-3(2H)-one. They developed a fluorescent probe for bisulfite anion detection, showing the potential of thiazolopyridines in sensing applications (Yang et al., 2013).

Dye Synthesis

  • New Cationic Dyes : Radulescu et al. (2008) discussed the synthesis of new cationic dye derivatives from 2-aminothiazolo[5,4-c]pyridine. These dyes were characterized by various physical-chemical methods, indicating the potential of thiazolopyridines in dye manufacturing (Radulescu et al., 2008).

Antimicrobial Activity

  • Antimicrobial Activity of Isothiazolopyridines : Pregnolato et al. (2000) synthesized a series of isothiazolopyridines and evaluated their antimicrobial activity against various bacterial and fungal strains. The study highlights the potential biomedical applications of these compounds (Pregnolato et al., 2000).

properties

IUPAC Name

2-phenyl-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZZNJHWTPTBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554077
Record name 2-Phenyl[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthiazolo[5,4-c]pyridine

CAS RN

52334-38-0
Record name 2-Phenyl[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylthiazolo[5,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-Phenylthiazolo[5,4-c]pyridine
Reactant of Route 3
Reactant of Route 3
2-Phenylthiazolo[5,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
2-Phenylthiazolo[5,4-c]pyridine
Reactant of Route 5
Reactant of Route 5
2-Phenylthiazolo[5,4-c]pyridine
Reactant of Route 6
Reactant of Route 6
2-Phenylthiazolo[5,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.